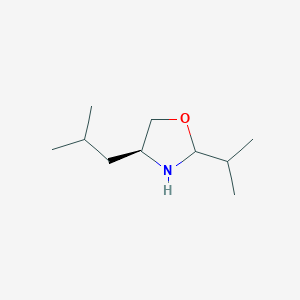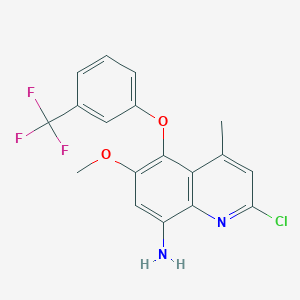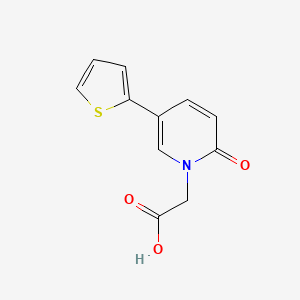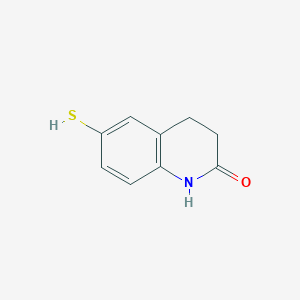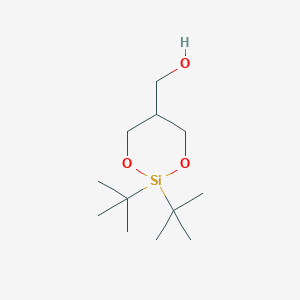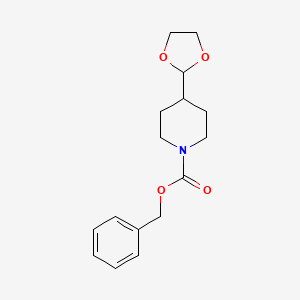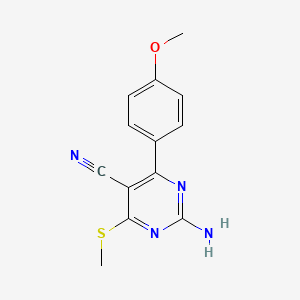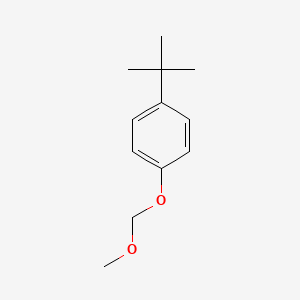
N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide: is a heterocyclic compound that contains a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide typically involves the reaction of 5-methoxy-1,3,4-thiadiazole-2-amine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Chemistry: N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用机制
The mechanism of action of N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the desired therapeutic effects.
相似化合物的比较
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-methylhydrazine-1-carboxamide
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-ethylhydrazine-1-carboxamide
- N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-butylhydrazine-1-carboxamide
Uniqueness: N-(5-Methoxy-1,3,4-thiadiazol-2-yl)-1-propylhydrazinecarboxamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.
属性
CAS 编号 |
57773-88-3 |
|---|---|
分子式 |
C7H13N5O2S |
分子量 |
231.28 g/mol |
IUPAC 名称 |
1-amino-3-(5-methoxy-1,3,4-thiadiazol-2-yl)-1-propylurea |
InChI |
InChI=1S/C7H13N5O2S/c1-3-4-12(8)6(13)9-5-10-11-7(14-2)15-5/h3-4,8H2,1-2H3,(H,9,10,13) |
InChI 键 |
PRBVROFOJRFSNN-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C(=O)NC1=NN=C(S1)OC)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
